Benzyl beta-d-glucopyranoside

Descripción general

Descripción

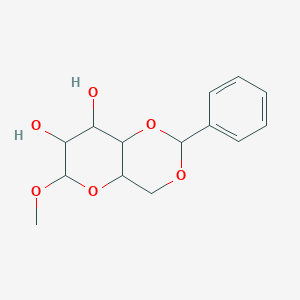

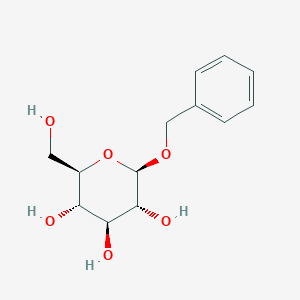

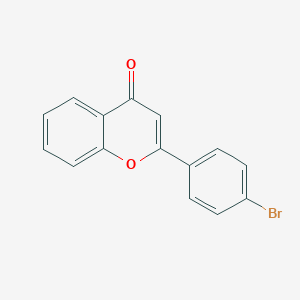

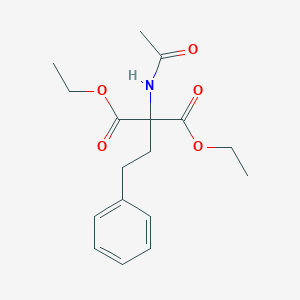

Benzyl beta-D-glucopyranoside is a beta-D-glucoside that is beta-D-glucopyranose in which the hydroxy group at position 1R is substituted by a benzyloxy group . It is a natural product derived from plant sources .

Synthesis Analysis

The direct β-glucosidation between benzyl alcohol and D-glucose using the immobilized β-glucosidase from almonds with the synthetic prepolymer ENTP-4000 gave a benzyl β-D-glucoside in 53% yield .Molecular Structure Analysis

The molecular formula of Benzyl beta-D-glucopyranoside is C13H18O6 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Benzyl beta-D-glucopyranoside is involved in various reactions. For instance, the hydrolysis of 4-nitrophenyl β-D-glucopyranoside involves different mechanisms at different pH values .Physical And Chemical Properties Analysis

Benzyl beta-D-glucopyranoside is a powder . Its average mass is 270.281 g/mol . More detailed physical and chemical properties such as density, boiling point, and others are not clearly mentioned in the retrieved documents.Aplicaciones Científicas De Investigación

Metabolomics and Nutraceuticals

Benzyl beta-d-glucopyranoside is used in the field of metabolomics, which is the study of chemical processes involving metabolites . It is also used in the study of vitamins, nutraceuticals, and natural products . These studies can help in understanding the metabolic pathways and the role of Benzyl beta-d-glucopyranoside in them.

Glycoside Hydrolysis

Benzyl beta-d-glucopyranoside is a substrate for the enzyme beta-glucosidase . Beta-glucosidases are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . This property is used in various biological processes and industrial applications.

Biomass Conversion

Beta-glucosidases, which act on Benzyl beta-d-glucopyranoside, play a crucial role in biomass conversion in microorganisms . They help in breaking down complex carbohydrates into simpler sugars, which can then be converted into biofuels.

Phytohormone Activation

In plants, beta-glucosidases are involved in the activation of phytohormones . They can act on Benzyl beta-d-glucopyranoside to release glucose and benzyl alcohol, which can be involved in various plant physiological processes.

Scent Release

Beta-glucosidases can act on Benzyl beta-d-glucopyranoside to release aromatic compounds . This property is used in the perfume industry to release scents.

Inhibition of Sodium Glucose Co-transporter 1 (SGLT1)

Benzyl beta-d-glucopyranoside derivatives have been studied as potent and selective inhibitors of Sodium Glucose Co-transporter 1 (SGLT1) . SGLT1 plays a dominant role in the absorption of glucose in the gut and is considered a promising target in the development of treatments for postprandial hyperglycemia .

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzyl Beta-D-Glucopyranoside is a β-D-glucoside . It has been found to interact with the Sodium Glucose Co-Transporter 1 (SGLT1) . SGLT1 plays a dominant role in the absorption of glucose in the gut and is considered a promising target in the development of treatments for postprandial hyperglycemia .

Mode of Action

It is known that β-d-glucosides interact with their targets through a process called glycosylation . In the case of SGLT1, Benzyl Beta-D-Glucopyranoside may influence the transporter’s function, potentially affecting glucose absorption .

Biochemical Pathways

Given its interaction with sglt1, it is likely involved in the regulation of glucose metabolism

Pharmacokinetics

It has been observed that the compound is absorbed in the intestines This suggests that it may have good bioavailability

Result of Action

Given its interaction with sglt1, it may influence glucose absorption and metabolism . This could potentially lead to changes in blood glucose levels, which could be beneficial in the management of conditions like postprandial hyperglycemia .

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962864 | |

| Record name | Benzyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl beta-d-glucopyranoside | |

CAS RN |

4304-12-5 | |

| Record name | Benzyl glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL .BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ILL1IJM8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

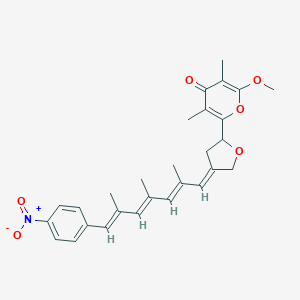

![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)

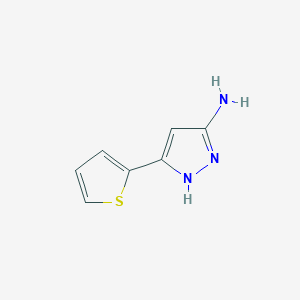

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)